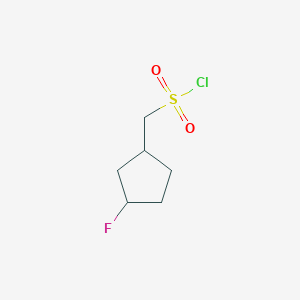

![molecular formula C24H30N2O B2842807 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one CAS No. 1421469-26-2](/img/structure/B2842807.png)

1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

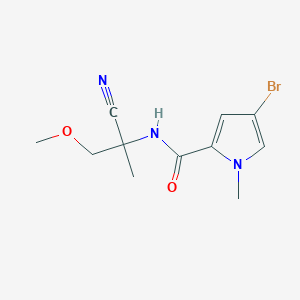

“1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one” is a chemical compound that belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . It contains a bicyclo[3.3.1]nonane ring system, which is a nine-membered bicyclic structure that consists of a three-membered ring fused to a six-membered ring .

Synthesis Analysis

The synthesis of such compounds involves various chemical reactions. For instance, the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel can yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .Molecular Structure Analysis

The molecular structure of this compound is influenced by its unsaturation. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research in the field of diazabicyclo[3.3.1]nonan derivatives, including 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one, focuses on the synthesis, structure, and biological activities of these compounds. Novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to explore their potential biological activity and toxicity. These studies involve complex synthesis methods to develop compounds that could be used in the targeted design and identification of systems for pharmacological applications (Malmakova et al., 2021).

Antitumor Properties

Exploration into the antitumor properties of diazabicyclo[3.3.1]nonane derivatives has led to the synthesis of compounds with significant potential. By synthesizing 3,7-diazabicyclo[3.3.1]nonanes and related structures, researchers aim to discover new treatments for cancer. These efforts have yielded compounds that exhibit antitumor activity in laboratory tests, indicating their potential for further development into therapeutic agents (Arutyunyan et al., 1995).

Structural and Conformational Insights

Studies on the structural and conformational aspects of diazabicyclononanes provide critical insights into the physical and chemical properties of these compounds. Investigations using spectroscopic methods such as NMR, IR, and Raman spectroscopy, along with X-ray diffraction, help in understanding the molecular structure and the effects of different substitutions on the compound's behavior. This knowledge is essential for designing compounds with desired biological activities (Gálvez et al., 1985).

Opioid Receptor Affinity and Cytotoxic Activity

Research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives also explores their interaction with opioid receptors and their potential cytotoxic activities against cancer cell lines. By synthesizing stereoisomeric alcohols and methyl ethers from these compounds, scientists investigate their affinity for sigma receptors and their ability to inhibit cell growth. These studies provide a foundation for developing new therapeutic agents targeting specific receptors involved in pain management and cancer treatment (Geiger et al., 2007).

Propriétés

IUPAC Name |

1-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c27-24(16-7-13-20-9-3-1-4-10-20)26-22-14-8-15-23(26)19-25(18-22)17-21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDYGSTYSBIMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)N2C(=O)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)